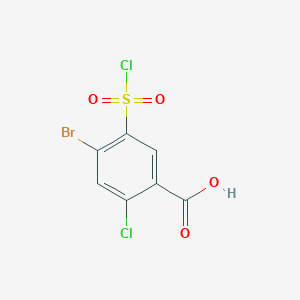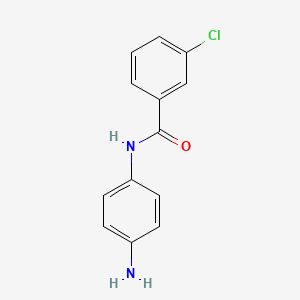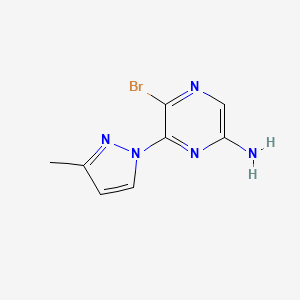![molecular formula C14H11BrFNO B2987522 4-bromo-2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol CAS No. 1232825-37-4](/img/structure/B2987522.png)
4-bromo-2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol is a biochemical compound used for proteomics research . It has a molecular formula of C14H11BrFNO and a molecular weight of 308.15 .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom (Br), a fluorine atom (F), a nitrogen atom (N), an oxygen atom (O), and a methyl group (CH3) attached to a phenol group . The exact spatial arrangement of these atoms and groups would be determined by the compound’s specific stereochemistry.Physical And Chemical Properties Analysis
This compound has a molecular weight of 308.15 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally or found in specific scientific literature.科学的研究の応用
Versatile Sensors for Cation Detection
4-bromo-2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol derivatives have been explored as fluorescence-active bromoaniline-based Schiff base chemosensors. These compounds have shown selective and notable detection capabilities for Cu²⁺ and Zn²⁺ ions. Furthermore, they have been used in the synthesis of metal complexes with remarkable CH...π/π...π stacking interactions, demonstrating their potential as multifunctional sensors. This includes applications in detecting Al³⁺ and Hg²⁺ via fluorescence quenching and constructing molecular memory devices, highlighting their significant multisensoric properties. Additionally, these complexes have shown promising DNA- and human serum albumin-binding efficacies, indicating their utility in bio-sensing and molecular recognition (Das et al., 2021).
Catalytic Applications and CO₂ Fixation
Compounds derived from this compound have been studied for their catalytic activities, especially in the chemical fixation of CO₂ into cyclic carbonates. Metal complexes synthesized from these ligands have shown effectiveness as catalysts for this purpose, indicating their potential in contributing to carbon capture and utilization strategies. Such applications are crucial in addressing environmental concerns related to CO₂ emissions and exploring sustainable chemical processes (Ikiz et al., 2015).
Antimicrobial and Anticancer Activities
Research into this compound derivatives has also highlighted their potential in medical applications, particularly in antimicrobial and anticancer activities. These compounds have been designed and synthesized with the aim of exploring their biological activities. Studies have shown that certain derivatives exhibit potent antimicrobial activities against various bacterial and fungal strains. Furthermore, there is evidence of these compounds inducing cell cycle arrest and apoptosis in human lung cancer cells, suggesting their potential as anticancer agents. This opens up possibilities for developing new therapeutic agents based on these chemical structures (Zhao et al., 2012; Guo et al., 2018).
将来の方向性
The future directions for research involving 4-bromo-2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol are not specified in the available sources. Given its use in proteomics research , potential future directions could include further studies to understand its biochemical properties and potential applications in various scientific fields.
特性
IUPAC Name |
4-bromo-2-[(5-fluoro-2-methylphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO/c1-9-2-4-12(16)7-13(9)17-8-10-6-11(15)3-5-14(10)18/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVHEOVRDFSYEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)N=CC2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

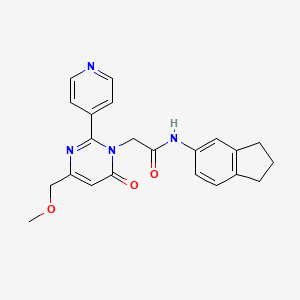
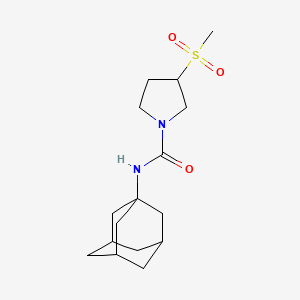
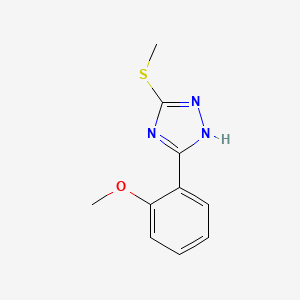
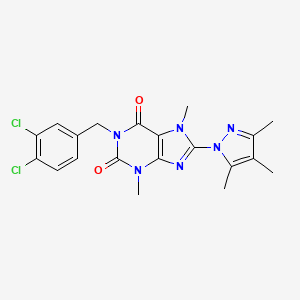
![3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid](/img/no-structure.png)
![2-ethoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2987451.png)

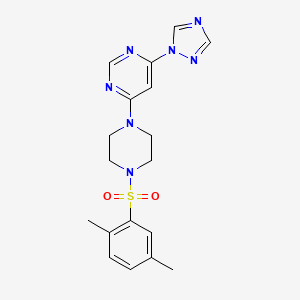
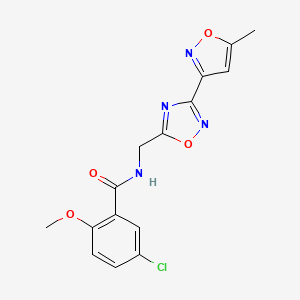
![tert-butyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido)acetate](/img/structure/B2987457.png)
![N-cyclopropyl-2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide](/img/structure/B2987459.png)
